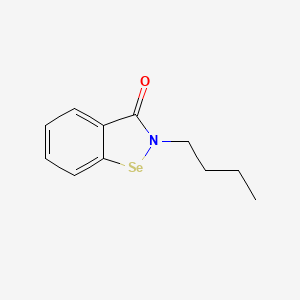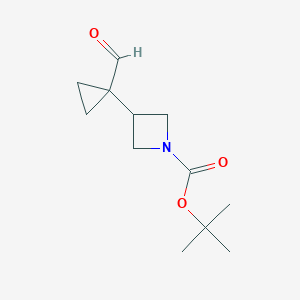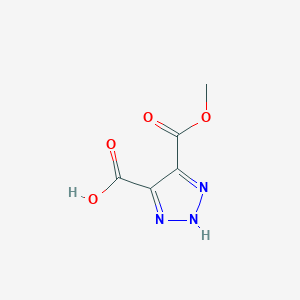
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one, also known as 2-butylselenazole, is a synthetic selenium-containing heterocyclic compound that has been studied for its potential medicinal, biological, and industrial applications. It is an analog of 1,2-benzoselenazole, a compound that has been studied for its antioxidant and anti-inflammatory properties. 2-butylselenazole has been found to have a higher antioxidant capacity than 1,2-benzoselenazole and has been used in a variety of scientific research applications. In
Wissenschaftliche Forschungsanwendungen
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential medicinal, biological, and industrial applications. In the medical field, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential to treat cancer, inflammation, and other diseases. In the biological field, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential to protect against oxidative stress and to act as an anti-inflammatory agent. In the industrial field, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential to be used as a catalyst in chemical reactions.
Wirkmechanismus
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines and by decreasing the production of nitric oxide.
Biochemical and Physiological Effects
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of ROS and RNS, reduce oxidative stress, and inhibit the release of pro-inflammatory cytokines. It has also been found to decrease the production of nitric oxide and to reduce inflammation. In addition, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been found to have anti-tumor effects, to reduce the growth of cancer cells, and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has several advantages for laboratory experiments. It is a relatively inexpensive compound, it is stable in air, and it is easily synthesized. However, it is also important to note that 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole is a relatively new compound, and there is still more to be learned about its effects and applications.
Zukünftige Richtungen
There are several potential future directions for the study of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole. One potential direction is to study its potential to treat other diseases, such as cardiovascular diseases, diabetes, and Alzheimer’s disease. Another potential direction is to study its potential to be used as an industrial catalyst. Finally, it could be studied for its potential to be used as a food additive or supplement.
Synthesemethoden
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole can be synthesized in a two-step process. The first step involves the reaction of 2-butyl selenide with 1,2-benzoselenazole in the presence of a base catalyst, such as sodium hydroxide, to form 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one. The second step involves the reaction of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole with an acid, such as hydrochloric acid, to form 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole hydrochloride.
Eigenschaften
IUPAC Name |
2-butyl-1,2-benzoselenazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSe/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYKLOLVUCXNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2[Se]1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6601475.png)


![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)




![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)

